molecular formula C16H24Cl2N2O B4410475 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4410475
M. Wt: 331.3 g/mol
InChI Key: SSCLTJSFFYANIA-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an allyl group and a chlorophenoxyethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves the following steps:

    Formation of the Chlorophenoxyethyl Intermediate: The initial step involves the reaction of 2-allyl-6-chlorophenol with an appropriate alkylating agent to form the 2-(2-allyl-6-chlorophenoxy)ethyl intermediate.

    Piperazine Ring Formation: The intermediate is then reacted with 4-methylpiperazine under suitable conditions to form the desired piperazine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Involves the sequential addition of reactants and reagents in a controlled environment.

    Continuous Flow Chemistry: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of saturated piperazine derivatives.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to receptor binding and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride
  • 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine hydrochloride
  • 1-[2-(2-allyl-6-methoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride

Uniqueness

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to the presence of both an allyl group and a chlorophenoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

1-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O.ClH/c1-3-5-14-6-4-7-15(17)16(14)20-13-12-19-10-8-18(2)9-11-19;/h3-4,6-7H,1,5,8-13H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCLTJSFFYANIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=C(C=CC=C2Cl)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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